molecular formula C10H19NO3 B13628353 (Tetrahydro-2H-pyran-4-yl)valine

(Tetrahydro-2H-pyran-4-yl)valine

Cat. No.: B13628353
M. Wt: 201.26 g/mol
InChI Key: AFKBEIPBIGTMEN-UHFFFAOYSA-N
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Description

3-methyl-2-[(oxan-4-yl)amino]butanoic acid is a synthetic organic compound with a molecular formula of C10H19NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-[(oxan-4-yl)amino]butanoic acid typically involves the reaction of 3-methyl-2-oxobutanoic acid with oxan-4-ylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid . The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of 3-methyl-2-[(oxan-4-yl)amino]butanoic acid is scaled up using large reactors and automated systems to control the reaction parameters. The process involves continuous monitoring of temperature, pressure, and pH to optimize yield and purity. The final product is purified using techniques such as crystallization, filtration, and drying .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-[(oxan-4-yl)amino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-2-[(oxan-4-yl)amino]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-2-[(oxan-4-yl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2-[(oxan-4-yl)amino]butanoic acid is unique due to its specific chemical structure, which imparts distinct reactivity and properties.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

3-methyl-2-(oxan-4-ylamino)butanoic acid

InChI

InChI=1S/C10H19NO3/c1-7(2)9(10(12)13)11-8-3-5-14-6-4-8/h7-9,11H,3-6H2,1-2H3,(H,12,13)

InChI Key

AFKBEIPBIGTMEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC1CCOCC1

Origin of Product

United States

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